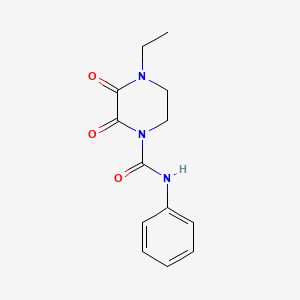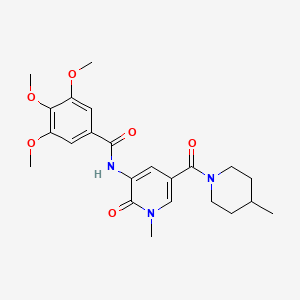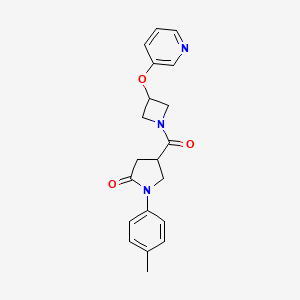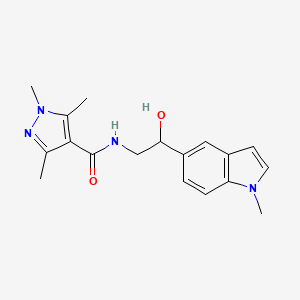
4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide involves the reaction of 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stir for an additional 12 hours. The reaction mixture is then filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired product as a white solid.Molecular Structure Analysis
The molecular formula of 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide is C13H15N3O3. The exact mass is 261.11134135 g/mol .Chemical Reactions Analysis
EPAC activates the cAMP signaling pathway, which is involved in various cellular processes . EPAC binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac) .Physical And Chemical Properties Analysis
The molecular weight of 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide is 261.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 69.7 Ų . The compound is covalently bonded and has a complexity of 377 .Mécanisme D'action
Target of Action
It is known that the compound is used as a reagent in the synthesis of amino (thienyl)benzamide derivatives, which are used as histone deacetylase inhibitors . These inhibitors are known to have antitumor activity .
Mode of Action
It is known to be involved in the camp signaling pathway, which is involved in various cellular processes. The compound binds to cAMP and activates downstream signaling pathways, leading to the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
Biochemical Pathways
The compound is known to activate the cAMP signaling pathway. This pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism. Activation of this pathway can lead to various downstream effects, such as the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac).
Result of Action
Action Environment
It is known that the compound decomposes in water , suggesting that its stability and efficacy may be affected by the presence of water in its environment.
Propriétés
IUPAC Name |
4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-2-15-8-9-16(12(18)11(15)17)13(19)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUREXLVISRXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)
![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)
![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2929946.png)
![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)
